N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 899753-36-7
VCID: VC6132380
InChI: InChI=1S/C18H17N3O/c1-12-10-13-6-2-5-9-17(13)21(12)18(22)20-16-11-19-15-8-4-3-7-14(15)16/h2-9,11-12,19H,10H2,1H3,(H,20,22)
SMILES: CC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43
Molecular Formula: C18H17N3O
Molecular Weight: 291.354

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide

CAS No.: 899753-36-7

Cat. No.: VC6132380

Molecular Formula: C18H17N3O

Molecular Weight: 291.354

* For research use only. Not for human or veterinary use.

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide - 899753-36-7

Specification

CAS No. 899753-36-7
Molecular Formula C18H17N3O
Molecular Weight 291.354
IUPAC Name N-(1H-indol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide
Standard InChI InChI=1S/C18H17N3O/c1-12-10-13-6-2-5-9-17(13)21(12)18(22)20-16-11-19-15-8-4-3-7-14(15)16/h2-9,11-12,19H,10H2,1H3,(H,20,22)
Standard InChI Key UOSOVBJKEPMHSB-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(1H-Indol-3-yl)-2-methylindoline-1-carboxamide consists of a 2-methylindoline moiety linked via a carboxamide bridge to the 3-position of an indole ring. Key identifiers include:

PropertyValueSource
CAS Number899753-36-7
Molecular FormulaC₁₈H₁₇N₃O
Molecular Weight291.354 g/mol
IUPAC NameN-(1H-indol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide
SMILESCC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43

The indole ring system contributes to π-π stacking interactions, while the methyl group on the indoline moiety may enhance lipophilicity and membrane permeability .

Synthesis and Reaction Pathways

General Synthetic Strategies

While no published protocols explicitly describe the synthesis of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide, analogous compounds are typically prepared through:

  • Condensation Reactions: Coupling indole-3-carboxylic acid derivatives with aminomethylindolines using carbodiimide-based coupling agents (e.g., EDC, DCC) .

  • Multi-Step Functionalization:

    • Step 1: Synthesis of 2-methylindoline via catalytic hydrogenation of 2-methylindole.

    • Step 2: Activation of the indoline’s amine group for carboxamide formation .

    • Step 3: Coupling with 1H-indole-3-carboxylic acid under Schotten-Baumann conditions .

Critical Reaction Parameters

  • Catalysts: Brønsted acids (e.g., p-TsOH) or Al₂O₃ facilitate cyclization and prevent side reactions like indole deformylation .

  • Solvents: Polar aprotic solvents (e.g., acetonitrile) improve yields by stabilizing intermediates .

  • Temperature: Reflux conditions (80–100°C) are often required to drive amide bond formation .

Example Pathway (hypothetical):

  • Indoline Synthesis:
    2-MethylindoleH2/Pd-C2-Methylindoline\text{2-Methylindole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Methylindoline}

  • Carboxamide Formation:
    2-Methylindoline+1H-Indole-3-carbonyl ChlorideEt3NN-(1H-Indol-3-yl)-2-Methylindoline-1-Carboxamide\text{2-Methylindoline} + \text{1H-Indole-3-carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(1H-Indol-3-yl)-2-Methylindoline-1-Carboxamide}

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Indolylquinazolinones—synthesized from similar precursors—show activity against Staphylococcus aureus and MRSA (MIC = 4–16 μg/mL) . The carboxamide group may enhance bacterial membrane penetration.

Structure-Activity Relationships (SAR)

  • Indole Substitution: Electron-withdrawing groups at C5 improve tubulin binding affinity .

  • Methyl Positioning: 2-Methylindoline enhances metabolic stability compared to unsubstituted analogs.

  • Carboxamide Linker: Replacing the amide with esters reduces anticancer potency by 10-fold .

Comparative Analysis with Related Compounds

CompoundStructureActivity (IC₅₀)Target
N-(1H-Indol-3-yl)-2-methylindoline-1-carboxamideIndole-indoline carboxamideNot reportedHypothetical: Tubulin/KRAS
7d N-((1-Methylindol-3-yl)methyl)-acetamide0.34–0.86 μMTubulin polymerization
Compound 3a 2-(1H-Indol-3-yl)quinazolinone4 μg/mL (MRSA)Bacterial cell wall
2-(1-Methylindol-3-yl)acetamide Indole-acetamideNot reportedNeuromodulator

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>80%) and purity .

  • Target Identification: Screen against kinase libraries and tubulin isoforms using SPR or thermal shift assays .

  • ADMET Profiling: Assess logP (predicted ≈3.1), plasma protein binding, and CYP450 inhibition risks.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration .

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